molecular formula C12H22N2O4 B3132004 1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate CAS No. 362489-61-0

1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate

Cat. No.: B3132004
CAS No.: 362489-61-0
M. Wt: 258.31 g/mol
InChI Key: NBPKQJCULPQVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate is a piperidine-based compound featuring a 4-amino substituent and two ester groups: a tert-butyl ester at position 1 and a methyl ester at position 3. This structure is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and other bioactive molecules . The tert-butyl group provides acid-labile protection, while the methyl ester offers stability under basic conditions, enabling orthogonal deprotection strategies. Its CAS number is 161491-24-3, and it is often synthesized via Boc (tert-butoxycarbonyl) protection of piperidine precursors followed by selective functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-9(13)8(7-14)10(15)17-4/h8-9H,5-7,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPKQJCULPQVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate typically involves multiple steps. One common route includes the protection of the piperidine nitrogen with a tert-butyl group, followed by methylation of the hydroxyl group and introduction of the amino group. The reaction conditions often involve the use of protecting groups, such as Boc (tert-butoxycarbonyl), and reagents like methyl iodide for methylation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methyl groups can influence the compound’s binding affinity and selectivity. The amino group may participate in hydrogen bonding or ionic interactions with the target, modulating the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

1-O-tert-butyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate
  • Structural Difference: Replaces the 4-amino group with a 4-oxo (ketone) group.
  • Reactivity: The ketone group enables nucleophilic additions (e.g., Grignard reactions) or reductions to amines, making it a precursor to the 4-amino derivative .
  • Applications : Used in alkaloid synthesis and as a scaffold for further functionalization.
Benzyl 4-aminopiperidine-1-carboxylate
  • Structural Difference : Substitutes tert-butyl and methyl esters with a benzyl group at position 1.
  • Deprotection: Requires hydrogenolysis (harsher conditions) compared to the acid-labile tert-butyl group.
  • Safety : Associated with higher toxicity risks, necessitating stringent handling protocols .
Pyrrolidine Derivatives (e.g., 1-O-tert-butyl 3-O-methyl pyrrolidine-1,3-dicarboxylate)
  • Structural Difference : Five-membered pyrrolidine ring vs. six-membered piperidine.
  • Conformational Flexibility : Piperidine’s larger ring size enhances binding to biological targets like enzymes or receptors.
  • Example : 1-O-tert-butyl 3-O-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate (CAS 942190-61-6) exhibits altered solubility due to the hydroxyl group .
Dimethyl 4-aminoindole-2,3-dicarboxylate
  • Structural Difference : Aromatic indole core instead of saturated piperidine.
  • Electronic Properties : The indole’s aromaticity influences reactivity in electrophilic substitutions, diverging from piperidine’s aliphatic behavior .

Physicochemical and Reactivity Comparison

Compound Key Features Reactivity Applications
Target Compound 4-amino, tert-butyl/methyl esters, piperidine ring Amino group: acylation/alkylation; esters: orthogonal deprotection Kinase inhibitors, peptidomimetics
4-Oxo Derivative 4-ketone, tert-butyl/methyl esters Ketone reduction to amine; nucleophilic additions Alkaloid synthesis, intermediate for amino derivatives
Benzyl 4-aminopiperidine-1-carboxylate Benzyl ester, 4-amino group Hydrogenolysis for deprotection Less preferred due to toxicity; limited to specific synthetic routes
Pyrrolidine Analogues Five-membered ring, variable substituents (e.g., hydroxyl, bromophenyl) Ring strain influences reaction rates; hydroxyl enhances hydrophilicity Antibiotics, conformational studies

Case Studies

  • Synthetic Route: details the synthesis of the 4-oxo precursor (CAS 161491-24-3) via Boc protection of 4-oxopiperidine-3-carboxylate, followed by methylation. Reduction of the ketone yields the 4-amino derivative .
  • Biological Activity : While the target compound itself is primarily an intermediate, structural analogues like 3-O-methyl quercetin () demonstrate how methyl ethers enhance metabolic stability and antioxidant efficacy .

Biological Activity

1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate is a synthetic organic compound characterized by a piperidine ring with tert-butyl, methyl, and amino substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor binding.

  • IUPAC Name : this compound
  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 362489-61-0

Preparation Methods

The synthesis of this compound typically involves several steps:

  • Protection of the piperidine nitrogen with a tert-butyl group.
  • Methylation of the hydroxyl group.
  • Introduction of the amino group using reagents like methyl iodide and protecting groups such as Boc (tert-butoxycarbonyl) for enhanced yield and purity.

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with various molecular targets. The tert-butyl and methyl groups enhance binding affinity and selectivity towards specific enzymes or receptors. The amino group is significant for hydrogen bonding or ionic interactions, which can modulate the compound's biological effects.

Enzyme Inhibition Studies

Research indicates that derivatives of piperidine compounds, including this one, exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE). A study highlighted that certain piperazine derivatives demonstrated significant binding at both peripheral anionic sites and catalytic sites of AChE, suggesting potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

Table 1: Comparison of Biological Activities

CompoundTarget EnzymeInhibition TypeReference
This compoundAcetylcholinesteraseCompetitive Inhibition
Piperazine Derivative AAcetylcholinesteraseNon-competitive Inhibition
Piperazine Derivative BAcetylcholinesteraseMixed Inhibition

Case Studies and Research Findings

Recent studies have explored the potential of this compound as a building block in medicinal chemistry:

  • Neuroprotective Effects : Preliminary findings suggest that compounds similar to 1-O-tert-butyl 3-O-methyl 4-aminopiperidine may exhibit neuroprotective properties by inhibiting neurotoxic enzyme activity .
  • Antimicrobial Activity : Investigations into related piperidine derivatives have shown promise against various bacterial strains, indicating a broader scope for this compound in antimicrobial applications .

Q & A

Q. What are the optimized synthetic routes for 1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups and cyclization. Key steps may include:

  • Amine protection : Using tert-butyl and methyl ester groups to block reactive sites .
  • Cyclization : Controlled conditions (e.g., sodium methoxide catalysis) to form the piperidine ring .
  • Amination : Introducing the 4-amino group via reductive amination or nucleophilic substitution .
    Critical parameters include temperature (0–80°C), solvent polarity (e.g., THF vs. DCM), and reaction time (6–24 hours). Yield optimization often requires iterative HPLC monitoring and purification via column chromatography .

Q. How can researchers characterize the stereochemical configuration of this compound, and what analytical techniques are most reliable?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can identify diastereotopic protons and confirm stereochemistry via coupling constants (e.g., axial vs. equatorial substituents) .
  • X-ray crystallography : Definitive confirmation of absolute configuration, though requires high-purity crystals .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose derivatives) .

Q. What preliminary biological activity assays are recommended for evaluating this compound’s pharmacological potential?

  • Enzyme inhibition assays : Test against target enzymes (e.g., proteases, kinases) using fluorogenic substrates .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity profiling : Use cell lines (e.g., HEK293, HeLa) to assess IC50_{50} values via MTT or resazurin assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to optimize reactivity .
  • Molecular docking : Screens binding affinities to target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or IR absorptions)?

  • Variable Temperature (VT) NMR : Detects dynamic processes (e.g., ring flipping) that obscure splitting patterns .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons .
  • Isotopic labeling : 15N^{15}\text{N}- or 13C^{13}\text{C}-labeled analogs clarify ambiguous IR or MS fragmentation patterns .

Q. How can reaction mechanisms for unexpected byproducts (e.g., epimerization or ester hydrolysis) be elucidated?

  • Kinetic isotope effects (KIE) : Differentiate between concerted vs. stepwise mechanisms .
  • Trapping experiments : Use scavengers (e.g., D2_2O) to identify reactive intermediates .
  • In situ FTIR : Monitors real-time reaction progress and intermediate formation .

Q. What methodologies validate the compound’s role as a synthetic intermediate in complex heterocycle synthesis?

  • Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to functionalize the piperidine ring .
  • Ring-expansion reactions : Transform the piperidine core into azepanes or bridged bicyclic systems .
  • Solid-phase synthesis : Immobilize the compound on resin for iterative peptide/peptidomimetic synthesis .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions at 40–80°C .
  • HPLC-MS monitoring : Quantify degradation products and identify hydrolytic pathways (e.g., ester cleavage) .
  • Arrhenius plots : Predict shelf-life by extrapolating degradation rates at elevated temperatures .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • ANOVA with post-hoc tests : Compare IC50_{50} values across cell lines or treatment groups .
  • Principal Component Analysis (PCA) : Identify correlations between structural features and bioactivity .

Q. How can researchers optimize solvent systems for large-scale crystallization?

  • Hansen solubility parameters : Screen solvents (e.g., ethanol/water mixtures) to balance solubility and polarity .
  • Seeding techniques : Introduce microcrystals to control nucleation and polymorph formation .
  • PAT tools : Use Focused Beam Reflectance Measurement (FBRM) to monitor crystal size distribution in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate
Reactant of Route 2
1-O-tert-butyl 3-O-methyl 4-aminopiperidine-1,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.